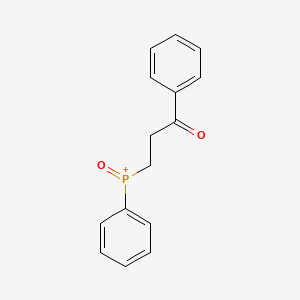
Lanthanum--nickel (1/4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanthanum–nickel (1/4) is an intermetallic compound composed of lanthanum and nickel. This compound is part of a broader family of lanthanum-nickel alloys, which exhibit unique properties due to the combination of a rare earth element (lanthanum) and a transition metal (nickel). These alloys are known for their applications in various fields, including hydrogen storage, catalysis, and energy conversion.
准备方法
Synthetic Routes and Reaction Conditions
Lanthanum–nickel (1/4) can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the direct combination of lanthanum and nickel powders, followed by high-temperature annealing to form the desired intermetallic compound. The reaction typically occurs at temperatures above 1000°C in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, lanthanum–nickel (1/4) is often produced using high-temperature melting and casting techniques. The raw materials, lanthanum and nickel, are melted together in a vacuum or inert gas environment to form a homogeneous alloy. The molten alloy is then cast into molds and allowed to solidify, followed by annealing to achieve the desired microstructure and properties.
化学反应分析
Types of Reactions
Lanthanum–nickel (1/4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by air at elevated temperatures, forming lanthanum oxide and nickel oxide.
Hydrogenation: It can absorb hydrogen to form hydrides, which are useful for hydrogen storage applications.
Acid Reactions: The compound reacts with acids such as hydrochloric acid, sulfuric acid, and nitric acid, producing lanthanum salts and nickel salts along with hydrogen gas.
Common Reagents and Conditions
Oxidation: Typically occurs at temperatures above 200°C in the presence of oxygen.
Hydrogenation: Conducted under high hydrogen pressure and moderate temperatures.
Acid Reactions: Performed at room temperature with dilute acids.
Major Products Formed
Oxidation: Lanthanum oxide and nickel oxide.
Hydrogenation: Lanthanum–nickel hydrides.
Acid Reactions: Lanthanum chloride, lanthanum sulfate, lanthanum nitrate, nickel chloride, nickel sulfate, and nickel nitrate.
科学研究应用
Lanthanum–nickel (1/4) has a wide range of scientific research applications:
Hydrogen Storage: The compound’s ability to form hydrides makes it an excellent material for hydrogen storage, which is crucial for fuel cell technologies.
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and reforming reactions.
Energy Conversion: The compound is employed in the development of electrodes for batteries and fuel cells, enhancing their efficiency and performance.
Material Science:
作用机制
The mechanism by which lanthanum–nickel (1/4) exerts its effects is primarily related to its ability to interact with hydrogen and other gases. The compound’s structure allows it to absorb and release hydrogen, making it an effective hydrogen storage material. Additionally, its catalytic properties are due to the active sites on the surface of the alloy, which facilitate various chemical reactions.
相似化合物的比较
Similar Compounds
Lanthanum–nickel (1/5): Another intermetallic compound with a higher nickel content, known for its hydrogen storage capacity.
Lanthanum–nickel (2/7): A compound with a different stoichiometry, also used in hydrogen storage and catalysis.
Lanthanum–nickel (3/2): Known for its unique electronic properties and applications in advanced materials.
Uniqueness
Lanthanum–nickel (1/4) is unique due to its specific stoichiometry, which provides a balance between hydrogen storage capacity and catalytic activity. Its ability to form stable hydrides and its effectiveness as a catalyst make it a valuable material in various scientific and industrial applications.
属性
CAS 编号 |
65380-45-2 |
|---|---|
分子式 |
LaNi4 |
分子量 |
373.679 g/mol |
IUPAC 名称 |
lanthanum;nickel |
InChI |
InChI=1S/La.4Ni |
InChI 键 |
CYHIEWQCXZYEKK-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Ni].[Ni].[Ni].[La] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


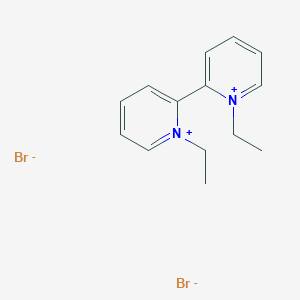
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
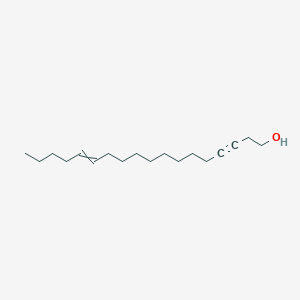
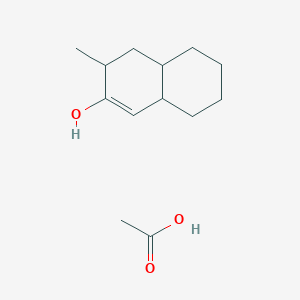
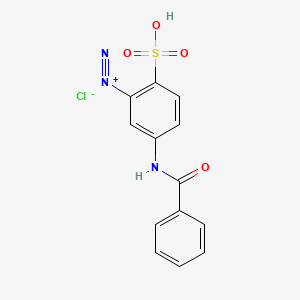
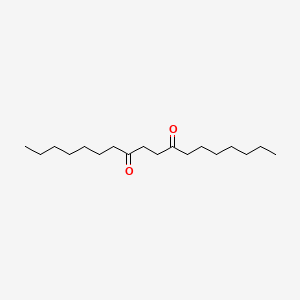
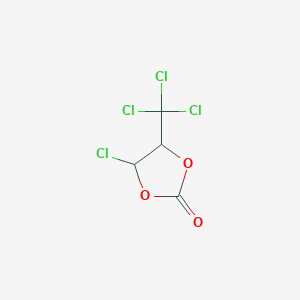
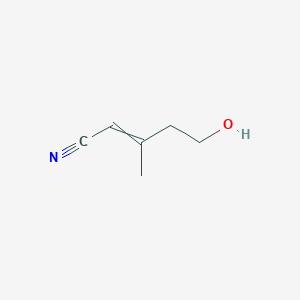
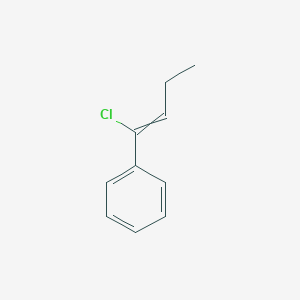


![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)
